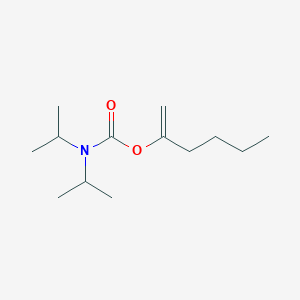
Hex-1-en-2-yl dipropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dipropan-2-ylcarbamate de hex-1-én-2-yle est un composé chimique connu pour sa structure et ses propriétés uniques. Il s'agit d'un type de carbamate, qui est une classe de composés dérivés de l'acide carbamique. Ce composé a une masse moléculaire de 227,18852904 daltons .
Méthodes De Préparation
La synthèse du dipropan-2-ylcarbamate de hex-1-én-2-yle peut être réalisée par différentes voies synthétiques. Une méthode courante implique l'addition catalytique de l'acide indole-2-carboxylique à l'hex-1-yne. Cette réaction utilise des catalyseurs tels que [RuCl2(η6-p-cymène)(PPh3)] et [AuCl(PPh3)]/AgPF6 . Les conditions de réaction impliquent généralement l'utilisation d'un milieu aqueux et ne nécessitent pas d'additifs acides ou basiques .
Analyse Des Réactions Chimiques
Le dipropan-2-ylcarbamate de hex-1-én-2-yle subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le dipropan-2-ylcarbamate de hex-1-én-2-yle a diverses applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du dipropan-2-ylcarbamate de hex-1-én-2-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour interagir avec les enzymes et les protéines, affectant leur fonction et leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifique de son utilisation .
Applications De Recherche Scientifique
Hex-1-en-2-yl dipropan-2-ylcarbamate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Hex-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Le dipropan-2-ylcarbamate de hex-1-én-2-yle peut être comparé à d'autres composés similaires, tels que :
Hex-1-én-2-yl indole-2-carboxylate : Ce composé est également synthétisé par l'addition de l'acide indole-2-carboxylique à l'hex-1-yne.
Hex-1-én-2-yl 1-(hex-1-én-2-yl)-indole-2-carboxylate : Un autre composé similaire formé par une voie synthétique similaire.
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent dans leurs groupes fonctionnels et leurs propriétés spécifiques, soulignant le caractère unique du dipropan-2-ylcarbamate de hex-1-én-2-yle .
Propriétés
Numéro CAS |
648927-78-0 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
hex-1-en-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C13H25NO2/c1-7-8-9-12(6)16-13(15)14(10(2)3)11(4)5/h10-11H,6-9H2,1-5H3 |
Clé InChI |
XPFVIYRUJWZFQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)OC(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


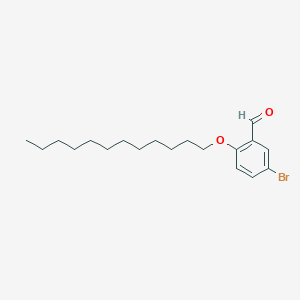
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
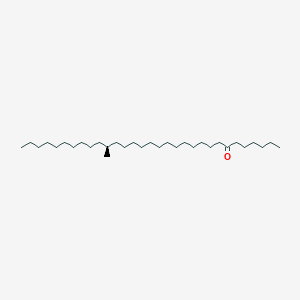

![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
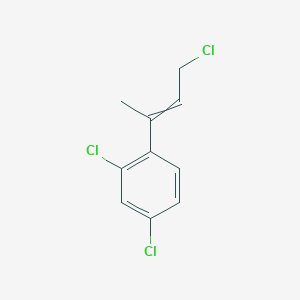
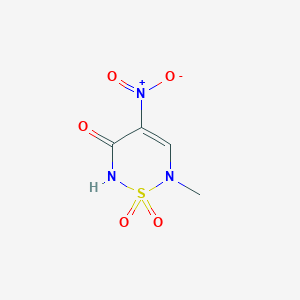
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
